An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4)
An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4)
For Researchers, Scientists, and Drug Development Professionals
Overview
3'-Bromo-4'-fluoroacetophenone is a dihalogenated acetophenone derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the meta position and a fluorine atom at the para position relative to the acetyl group, imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows.
Physicochemical Properties
The key physicochemical properties of 3'-Bromo-4'-fluoroacetophenone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1007-15-4 | [1][2] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | White to pale cream or brown crystals/powder | [2] |
| Melting Point | 51-57 °C | [2] |
| Boiling Point | 150 °C at 12 mmHg | [3] |
| Purity | ≥98.0% (GC) | [2] |
| Solubility | Soluble in common organic solvents. | [4] |
| InChI Key | SZDWTGAORQQQGY-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=CC=C(F)C(Br)=C1 | [2] |
Safety Information
It is crucial to handle 3'-Bromo-4'-fluoroacetophenone with appropriate safety precautions. The following table summarizes its key safety data.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | [5] | |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5] |
| Personal Protective Equipment (PPE) | Dust mask (type N95, US), eyeshields, gloves. | [5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | [1] |
Experimental Protocols
Synthesis of 3'-Bromo-4'-fluoroacetophenone
A common method for the synthesis of 3'-Bromo-4'-fluoroacetophenone involves the bromination of 4'-fluoroacetophenone.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 4'-fluoroacetophenone (1.0 eq) and a suitable solvent like dichloromethane.
-
Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Bromination: To the stirred mixture, add a solution of bromine (Br₂) (1.05 eq) in dichloromethane dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure 3'-Bromo-4'-fluoroacetophenone.
Synthesis of Chalcones
3'-Bromo-4'-fluoroacetophenone is a common precursor for the synthesis of chalcones, which are known for their broad range of biological activities, including anti-inflammatory and antimicrobial properties.[6][7] The synthesis is typically achieved through a Claisen-Schmidt condensation.
Reaction Scheme:
Detailed Protocol:
-
Preparation: Dissolve 3'-Bromo-4'-fluoroacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours or overnight. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Isolation and Purification: Filter the solid product, wash with cold water until the washings are neutral, and then dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Suzuki Coupling Reactions
The bromine atom in 3'-Bromo-4'-fluoroacetophenone is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This allows for the synthesis of various biaryl compounds.[8]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a reaction vessel, add 3'-Bromo-4'-fluoroacetophenone (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Base and Degassing: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Synthesis of Carbazoles
3'-Bromo-4'-fluoroacetophenone can be utilized in a tandem Suzuki coupling/SNAr (Nucleophilic Aromatic Substitution) reaction to synthesize functionalized carbazoles.[8]
Logical Workflow:
Detailed Protocol (General Concept):
-
Suzuki Coupling: Perform a Suzuki coupling reaction as described in section 4.3, using an appropriately substituted ortho-aminoarylboronic acid as the coupling partner. This forms an intermediate 2-amino-2'-acetyl-fluorobiphenyl derivative.
-
Intramolecular Cyclization (SNAr): In the same pot or in a subsequent step, the amino group of the intermediate undergoes an intramolecular nucleophilic aromatic substitution, displacing the fluorine atom to form the carbazole ring system. This step is often promoted by a base and heat.
-
Isolation and Purification: The resulting carbazole derivative is then isolated and purified using standard techniques such as extraction and chromatography.
Applications in Drug Discovery and Materials Science
3'-Bromo-4'-fluoroacetophenone is a versatile intermediate with significant applications in several areas of research and development:
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceutical agents.[6][9] Its derivatives, particularly chalcones, have shown potential as anti-inflammatory, analgesic, and antimicrobial agents.[6][9] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
-
Agrochemicals: This compound is also used in the development of new agrochemicals, such as pesticides and herbicides.[6]
-
Chalcone Synthesis: As detailed in the experimental section, it is a readily available starting material for a wide variety of chalcones, which are not only biologically active but are also used in the synthesis of liquid crystals and other optical materials.[8]
-
Carbazole Synthesis: It serves as a precursor for functionalized carbazoles, which are important structural motifs in many natural products and pharmaceutical compounds, and are also used in materials for organic electronics.[8]
-
Organic Synthesis: More broadly, it is employed in organic chemistry for the preparation of complex molecules, allowing researchers to explore new synthetic pathways and reactions.[9]
Spectral Data
Below is a summary of the characteristic spectral data for 3'-Bromo-4'-fluoroacetophenone.
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl group. | [Available online] |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons, showing the influence of the bromo and fluoro substituents. | [Available online] |
| IR (KBr) | Strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1682 cm⁻¹. | [Available online] |
| Mass Spec (MS) | Molecular ion peaks (M⁺) at m/z 216/218, characteristic of the isotopic pattern of bromine. | [Available online] |
Note: For detailed spectra, please refer to publicly available spectral databases.
This technical guide provides a solid foundation for understanding and utilizing 3'-Bromo-4'-fluoroacetophenone in a research and development setting. Its versatile reactivity and the biological significance of its derivatives make it a compound of continuing interest in the scientific community.
References
- 1. acubiochem.com [acubiochem.com]
- 2. 3'-Bromo-4'-fluoroacetophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3'-Bromo-4'-fluoroacetophenone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. arborpharmchem.com [arborpharmchem.com]
